molecular formula C9H20N2O B1598238 N,N-Dimethyl-2-(propylamino)butyramide CAS No. 84803-62-3

N,N-Dimethyl-2-(propylamino)butyramide

Cat. No.: B1598238
CAS No.: 84803-62-3
M. Wt: 172.27 g/mol
InChI Key: ZTQZPLOALMHVJS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(propylamino)butyramide is a tertiary amine-containing butyramide derivative.

Properties

CAS No.

84803-62-3

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N,N-dimethyl-2-(propylamino)butanamide

InChI

InChI=1S/C9H20N2O/c1-5-7-10-8(6-2)9(12)11(3)4/h8,10H,5-7H2,1-4H3

InChI Key

ZTQZPLOALMHVJS-UHFFFAOYSA-N

SMILES

CCCNC(CC)C(=O)N(C)C

Canonical SMILES

CCCNC(CC)C(=O)N(C)C

Other CAS No.

84803-62-3

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to other butyramide derivatives and amines with related substituents. Key analogues include:

Disopyramide
  • Structure: 4-(Diisopropylamino)-2-phenyl-2-(2-pyridyl)butyramide.
  • Molecular Weight : 339.47 g/mol (C₂₁H₂₉N₃O).
  • Application : Antiarrhythmic agent (sodium channel blocker).
  • Key Features: Contains phenyl and pyridyl groups, contributing to its ion channel activity. Unlike N,N-Dimethyl-2-(propylamino)butyramide, it lacks a propylamino substituent but shares the butyramide core .
Cropropamide
  • Structure : N,N-Dimethyl-2-(N-propylcrotonamido)butyramide.
  • Application : Respiratory stimulant (often combined as Prethcamide).
  • Key Features: Incorporates a crotonamido group instead of a propylamino side chain. This structural variation aligns with its central nervous system stimulant properties .
Pyrazinamide Derivatives (e.g., 5-alkylamino-N-phenylpyrazine-2-carboxamides)
  • Activity : Antimycobacterial (MIC = 2.5–12.2 μM against M. tuberculosis).
  • Key Features: Propylamino to octylamino substituents enhance activity.

Comparative Data Table

Compound Core Structure Substituents Molecular Weight (g/mol) Application Pharmacological Mechanism Reference
This compound Butyramide N,N-dimethyl, propylamino Not specified Pharmaceutical (potential) Inferred: Neuromodulation
Disopyramide Butyramide Diisopropylamino, phenyl, pyridyl 339.47 Antiarrhythmic Sodium channel blocker
Cropropamide Butyramide N-Propylcrotonamido Not specified Respiratory stimulant Central analeptic
5-Propylamino-N-phenylpyrazine-2-carboxamide Pyrazine-carboxamide Propylamino, phenyl Not specified Antimycobacterial Inhibits M. tuberculosis

Mechanistic and Stability Insights

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